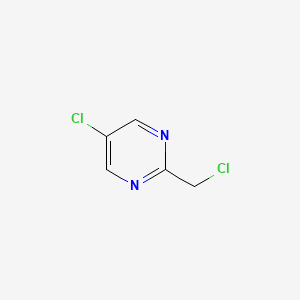

5-Chloro-2-(chloromethyl)pyrimidine

描述

5-Chloro-2-(chloromethyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine atoms at positions 2 and 5 of the pyrimidine ring, making it a valuable intermediate in various chemical syntheses .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(chloromethyl)pyrimidine typically involves chlorination and cyclization reactions. One common method involves the chlorination of 2-methylpyrimidine using phosphorus oxychloride and phosphorus pentachloride. The reaction is carried out under cooling conditions to control the exothermic nature of the process .

Industrial Production Methods

In industrial settings, the production of this compound often employs solid triphosgene or diphosgene as chlorinating agents. This approach minimizes the use of dimethylformamide (DMF) and reduces the generation of phosphorous waste, making the process more environmentally friendly .

化学反应分析

Types of Reactions

5-Chloro-2-(chloromethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine yields an aminopyrimidine derivative, while substitution with a thiol produces a thiopyrimidine derivative .

科学研究应用

Pharmaceutical Applications

5-Chloro-2-(chloromethyl)pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is integral to the production of:

- Imidacloprid : A widely used insecticide that targets pests through its action on the nervous system .

- Thiacloprid : Another neonicotinoid insecticide derived from this compound, which functions similarly to imidacloprid but with different efficacy profiles against various pests .

The compound's ability to participate in nucleophilic substitution reactions allows for the formation of diverse pyrimidine derivatives, enhancing its utility in drug development.

Agricultural Applications

In addition to its pharmaceutical applications, this compound is pivotal in synthesizing agrochemicals. It is primarily used in developing neonicotinoid insecticides that are effective against a broad spectrum of agricultural pests. The neonicotinoids synthesized from this compound are known for their systemic activity and effectiveness even at low doses, making them valuable in modern agriculture .

Synthesis of Neonicotinoids

A study highlighted the synthesis pathways leading from this compound to various neonicotinoids. The research demonstrated that this compound could be effectively transformed into several derivatives through nucleophilic substitutions, showcasing its versatility as a building block in agrochemical synthesis .

Toxicological Insights

Research has also delved into the toxicological profiles associated with compounds derived from this compound. For instance, studies indicated potential carcinogenic effects when related compounds were tested on laboratory animals, raising important considerations for safety evaluations in agricultural applications .

Data Table: Applications Overview

作用机制

The mechanism of action of 5-Chloro-2-(chloromethyl)pyrimidine involves its ability to act as an electrophile due to the presence of chlorine atoms. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological targets. The compound can inhibit specific enzymes or proteins by modifying their active sites, thereby affecting cellular pathways .

相似化合物的比较

Similar Compounds

2-Chloropyrimidine: Similar in structure but lacks the chloromethyl group at position 5.

5-Chloro-2-methylpyrimidine: Similar but has a methyl group instead of a chloromethyl group at position 2.

Uniqueness

5-Chloro-2-(chloromethyl)pyrimidine is unique due to the presence of both chlorine atoms and a chloromethyl group, which enhances its reactivity and versatility in chemical syntheses. This dual functionality makes it a valuable intermediate for the development of complex molecules .

生物活性

5-Chloro-2-(chloromethyl)pyrimidine is a compound that has garnered attention in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

This compound (C5H4Cl2N2) is a chlorinated pyrimidine derivative. Its synthesis typically involves chlorination reactions, which can be optimized to enhance yield and purity. Various methods have been reported, including:

- Chlorination of pyrimidine derivatives : Utilizing chlorinating agents like phosphorus oxychloride or triphosgene to introduce chloromethyl groups effectively.

- Cyclization reactions : These are crucial for forming the pyrimidine ring while incorporating chloromethyl substituents .

2.1 Anti-inflammatory Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory activity. This is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

- In vitro studies : Compounds similar to this compound demonstrated IC50 values against COX-1 and COX-2 enzymes, indicating their potency in reducing inflammatory mediators such as prostaglandins and nitric oxide .

| Compound | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|

| This compound | X μM | Y μM |

2.2 Antifungal Activity

The antifungal potential of this compound has been explored against various phytopathogenic fungi. Studies reveal that it can inhibit fungal growth effectively, with varying degrees of activity depending on the specific fungal strains tested.

| Fungal Strain | Inhibition (%) |

|---|---|

| Botrytis | 80% |

| Cercospora | 76% |

| Sclerotinia | 70% |

These results suggest that the compound's structure allows for significant interaction with fungal cellular mechanisms, leading to effective inhibition .

2.3 Antibacterial Activity

Recent studies have also highlighted the antibacterial properties of related pyrimidine derivatives. Compounds derived from this class have shown efficacy against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae.

- Minimum Inhibitory Concentrations (MICs) : The best-performing compounds exhibited MIC values as low as 0.03125 μg/mL against certain bacterial strains, indicating strong antibacterial activity .

3.1 Case Study: Anti-inflammatory Effects

A study conducted on various pyrimidine derivatives demonstrated that those with chloromethyl substitutions exhibited enhanced anti-inflammatory effects compared to their non-chlorinated counterparts. The study utilized both in vitro enzymatic assays and in vivo models (carrageenan-induced paw edema) to assess efficacy.

3.2 Case Study: Antifungal Efficacy

In another study focused on antifungal activity, a series of chlorinated pyrimidines were tested against a panel of phytopathogenic fungi. The results showed that this compound had a broad-spectrum antifungal effect, particularly effective against Botrytis cinerea, a common plant pathogen.

4. Conclusion

This compound is a promising compound with notable biological activities, particularly in anti-inflammatory and antifungal applications. Ongoing research into its mechanisms of action and optimization for therapeutic use could yield significant benefits in both medicinal chemistry and agriculture.

Future studies should focus on:

- Elucidating the precise mechanisms behind its biological activities.

- Exploring structure-activity relationships to enhance efficacy.

- Investigating potential side effects or toxicity profiles associated with its use.

属性

IUPAC Name |

5-chloro-2-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCRLUJTUHEVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680965 | |

| Record name | 5-Chloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944902-28-7 | |

| Record name | 5-Chloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。